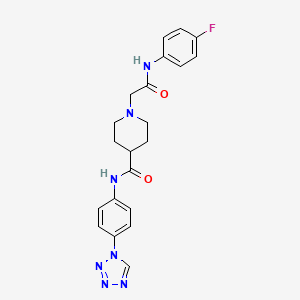
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide is a chemical compound that has gained attention in the scientific community for its potential applications in research.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of compounds similar to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide involves various chemical reactions including coupling, electrophilic substitution, and cyclization processes. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol and subsequent treatment with diphosphorus pentasulfide in pyridine has been utilized to synthesize related compounds (El’chaninov & Aleksandrov, 2017).
Chemical Reactivity : Such compounds undergo various electrophilic substitution reactions including nitration, bromination, formylation, and acylation, demonstrating their potential for further chemical modifications and applications in more complex chemical syntheses (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential Applications
Antimicrobial and Antitubercular Activities : Related compounds have been explored for their antimicrobial and antitubercular activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Chemosensor Development : The synthesis of chemosensors for metal ions highlights another application. For example, a compound featuring a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit demonstrated selectivity and sensitivity for Zn(2+) ions, suggesting applications in environmental monitoring and bioimaging (Li et al., 2014).
Catalysis : The remote sulfonylation of aminoquinolines demonstrates the role of similar compounds in catalysis, potentially offering a more environmentally friendly approach to the synthesis of sulfonylated derivatives (Xia et al., 2016).
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVXDISRXKRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)







![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

